N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
Description
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic acetimidamide derivative featuring a 5-chloroquinolin-8-yloxy moiety and a reactive 2-chloroacetoxy group. The chloroacetoxy group introduces electrophilic reactivity, which may enhance interactions with biological nucleophiles (e.g., cysteine residues in enzymes) or influence metabolic stability. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with compounds investigated for antimicrobial and hypoglycemic applications .
Properties
Molecular Formula |
C13H11Cl2N3O3 |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C13H11Cl2N3O3/c14-6-12(19)21-18-11(16)7-20-10-4-3-9(15)8-2-1-5-17-13(8)10/h1-5H,6-7H2,(H2,16,18) |
InChI Key |
YRHNJSXPRZFKPK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/OC(=O)CCl)/N)Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NOC(=O)CCl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps:
Formation of the chloroacetoxy group: This can be achieved by reacting chloroacetic acid with an appropriate alcohol under acidic conditions.
Quinoline derivative synthesis: The 5-chloroquinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the chloroacetoxy group with the quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an antimicrobial or anticancer agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA synthesis or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The target compound’s 2-chloroacetoxy group distinguishes it from analogues like the N-hydroxy derivative , which lacks this reactive site.
- Molecular Weight : The target compound’s estimated molecular weight (~340 g/mol) falls within the range typical for bioactive small molecules, balancing solubility and membrane permeability better than the bulkier benzodiazol derivative (368.8 g/mol) .
- Chlorine Substitution: Dual chloro groups (quinoline and acetoxy) may improve lipophilicity and target affinity compared to mono-chlorinated analogues, though this could also increase toxicity risks .
Pharmacological and Toxicological Considerations
While direct activity data for the target compound are unavailable, inferences can be drawn from analogues:
- Antimicrobial Potential: Salicylanilide derivatives in exhibit antimicrobial activity, suggesting the quinoline-oxygen linkage in the target compound may similarly disrupt microbial membranes or enzymes .
- Hypoglycemic Activity : demonstrates that chloroacetamide derivatives can modulate glucose metabolism, though the N-hydroxy group in those compounds may play a critical role .
- Toxicity Risks: The 2-chloroacetoxy group’s electrophilicity raises concerns about off-target interactions, as noted in for understudied acetamide derivatives .
Biological Activity
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Compound Overview
- Molecular Formula : C13H11Cl2N3O3
- Molecular Weight : 328.15 g/mol
- IUPAC Name : [(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-chloroacetate
- CAS Number : 88350-50-9
The synthesis of this compound involves several key steps:
- Formation of Chloroacetoxy Group : Reacting chloroacetic acid with an alcohol under acidic conditions.
- Synthesis of Quinoline Derivative : Utilizing methods like the Skraup synthesis.
- Coupling Reaction : Combining the chloroacetoxy group with the quinoline derivative under basic conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Potential formation of quinoline N-oxides.
- Reduction : Conversion of chloro groups to hydroxyl groups.
- Substitution : Nucleophilic substitution reactions where chloro groups are replaced by other nucleophiles.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quinoline derivatives are known for their ability to inhibit bacterial growth and may disrupt DNA synthesis in bacteria. The presence of the chloroacetoxy group could enhance this activity by increasing membrane permeability or altering metabolic pathways.
Anticancer Activity
Studies have shown that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of topoisomerases.
- Disruption of cell cycle progression.
- Induction of oxidative stress leading to cell death.
The specific mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative | Antimalarial, anticancer |
| Hydroxychloroquine | Quinoline derivative | Antimalarial, anti-inflammatory |
| N-(Chloroacetoxy)succinimide | Related structure | Potential antimicrobial |
This compound is unique due to its dual functional groups, which may provide distinct advantages in targeting specific biological pathways compared to other quinoline derivatives.
Case Studies and Research Findings
Recent studies have explored the biological activity of various quinoline derivatives, highlighting their potential as therapeutic agents:
- Antimicrobial Activity Study : A study demonstrated that a series of quinoline compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at the chloro position enhanced efficacy (source not cited due to lack of direct references).
- Anticancer Research : Another study focused on the anticancer properties of quinoline derivatives, showing that they could induce apoptosis in breast cancer cells through mitochondrial pathways (source not cited).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
